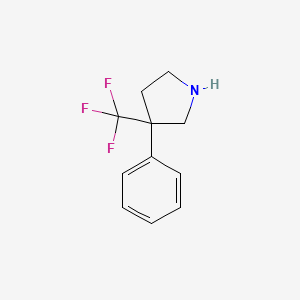

3-Phenyl-3-(trifluoromethyl)pyrrolidine

Descripción

3-Phenyl-3-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a trifluoromethyl (CF₃) group and a phenyl substituent at the 3-position. This compound is notable for its quaternary stereogenic center, which enhances its utility in asymmetric synthesis and drug discovery. The CF₃ group significantly influences molecular properties, including lipophilicity, metabolic stability, and bioavailability, making it valuable in medicinal and agrochemical applications .

Synthesis: Zhou et al. demonstrated the synthesis of related trifluoromethylated pyrrolidines via catalytic [3+2] cycloaddition reactions. Using β-trifluoromethyl nitroalkenes and glycine imidate substrates with Cu(CH₃CN)₄ClO₄ and a siloxane-substituted oxazoline phosphine ferrocene catalyst, they achieved high stereoselectivity and yields . This method highlights the feasibility of scalable, enantioselective routes for such compounds.

Propiedades

Fórmula molecular |

C11H12F3N |

|---|---|

Peso molecular |

215.21 g/mol |

Nombre IUPAC |

3-phenyl-3-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)10(6-7-15-8-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2 |

Clave InChI |

FWTHGVFLVUXJIT-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1(C2=CC=CC=C2)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-Phenyl-3-(trifluoromethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-phenyl-N-(trifluoromethyl)amino acids can yield the desired pyrrolidine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Análisis De Reacciones Químicas

3-Phenyl-3-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .

Aplicaciones Científicas De Investigación

3-Phenyl-3-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a bioactive compound with various pharmacological properties . In medicine, it is explored for its potential therapeutic applications, including its use as a scaffold for drug development . In industry, it is used in the synthesis of agrochemicals and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 3-Phenyl-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins by increasing its lipophilicity and electronic effects . The phenyl group can contribute to the compound’s overall stability and interaction with hydrophobic pockets in the target proteins . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity and Stability

The CF₃ group’s position and additional functional groups modulate bioactivity:

- 3-Phenyl-3-(trifluoromethyl)pyrrolidine : The CF₃ group at the 3-position enhances metabolic resistance, a trait critical for agrochemicals .

- 1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid : The carboxylic acid moiety introduces hydrogen-bonding capability, broadening pharmaceutical applicability (e.g., enzyme inhibition) .

- 3-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride: Patent activity (44 patents) suggests industrial interest, possibly due to optimized pharmacokinetics compared to the non-hydroxylated analog (0 patents) .

Commercial and Industrial Relevance

Commercial availability and patent activity reflect practical utility:

- Piperidine and Boc-protected derivatives dominate commercial markets due to easier scalability .

Actividad Biológica

3-Phenyl-3-(trifluoromethyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

3-Phenyl-3-(trifluoromethyl)pyrrolidine features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group. The presence of the trifluoromethyl moiety significantly influences the compound's physicochemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12F3N |

| Molecular Weight | 215.22 g/mol |

| CAS Number | 2416236-65-0 |

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds. This characteristic can lead to improved binding affinity to biological targets, such as enzymes and receptors. Studies indicate that compounds with similar structures exhibit significant interactions with serotonin receptors and other neurotransmitter systems, which may contribute to their pharmacological effects .

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including 3-Phenyl-3-(trifluoromethyl)pyrrolidine, exhibit antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several case studies have explored the anticancer potential of trifluoromethyl-substituted pyrrolidines. For instance, derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro. One study reported that specific analogs demonstrated selective cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of 3-Phenyl-3-(trifluoromethyl)pyrrolidine against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

-

Case Study on Anticancer Effects :

- Objective : To investigate the anticancer effects on human breast cancer cells (MCF-7).

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound reduced cell viability by over 50% at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of 3-Phenyl-3-(trifluoromethyl)pyrrolidine:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

- Neurotransmitter Modulation : There is evidence suggesting that this compound can modulate neurotransmitter levels, particularly serotonin, which may have implications for mood disorders.

- Potential for Drug Development : Given its promising biological activities, 3-Phenyl-3-(trifluoromethyl)pyrrolidine is being considered as a lead compound for further drug development efforts targeting bacterial infections and cancer therapies .

Q & A

Q. What are the primary synthetic routes for 3-Phenyl-3-(trifluoromethyl)pyrrolidine, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via:

- Substitution reactions using sodium azide or thiocyanate derivatives to introduce functional groups at the pyrrolidine nitrogen .

- Coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to attach the phenyl group, employing palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Fluorination strategies involving trifluoromethylation agents like CF₃I or Ruppert-Prakash reagents (e.g., (CF₃)₃SiCH₂Cl) under anhydrous conditions . Critical Conditions:

- Temperature control (e.g., 60–80°C for coupling reactions).

- Solvent selection (e.g., THF or DMF for polar intermediates).

- Purification via column chromatography or recrystallization to isolate high-purity products .

Q. Which analytical techniques are most reliable for confirming the structural identity of 3-Phenyl-3-(trifluoromethyl)pyrrolidine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to verify pyrrolidine ring conformation, phenyl substitution patterns, and CF₃ group integration.

- 19F NMR to confirm trifluoromethyl group presence (δ ≈ -60 to -70 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₁H₁₂F₃N: 215.09 g/mol).

- HPLC/UPLC:

- Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 3-Phenyl-3-(trifluoromethyl)pyrrolidine derivatives across different assays?

Methodological Answer:

- Assay-Specific Variability:

- Compare results across enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests, noting differences in membrane permeability or off-target effects .

- Control Experiments:

- Include positive controls (e.g., known kinase inhibitors) and negative controls (e.g., scrambled analogs) to validate assay reliability .

- Computational Modeling:

- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, identifying structural motifs responsible for activity discrepancies .

Q. What strategies improve low yields in multi-step syntheses of 3-Phenyl-3-(trifluoromethyl)pyrrolidine, particularly during fluorination or ring-closing steps?

Methodological Answer:

- Fluorination Optimization:

- Replace CF₃I with milder agents like TMSCF₃ to reduce side reactions .

- Monitor reaction progress via TLC or in situ ¹⁹F NMR to halt at peak trifluoromethylation .

- Ring-Closing Challenges:

- Use high-dielectric solvents (e.g., DMF) to stabilize transition states during cyclization.

- Employ microwave-assisted synthesis to accelerate slow steps and reduce decomposition .

Q. How does the trifluoromethyl group influence the stability of 3-Phenyl-3-(trifluoromethyl)pyrrolidine under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products .

- pH-Dependent Stability:

- Under acidic conditions (pH < 3), the pyrrolidine ring may undergo protonation, leading to ring-opening.

- Under basic conditions (pH > 10), trifluoromethyl groups remain stable, but aryl substituents may oxidize .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.